7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole is classified as a heterocyclic compound. It features an imidazo[4,5-e][2,1,3]benzothiadiazole core with a methyl group at the 7th position. The compound has the chemical formula and is identified by the International Union of Pure and Applied Chemistry name "7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole" with the registry number 129485-68-3. It can be sourced from various chemical suppliers like Benchchem and is also documented in databases such as PubChem .
The synthesis of 7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves cyclization reactions of suitable precursors. One common method includes the cyclization of ethyl 2-chloro-3-oxobutanoate in a solvent such as 1,4-dioxane under reflux conditions. This method allows for the formation of the imidazole ring through the interaction of the precursor with sulfur-containing compounds .
The molecular structure of 7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole can be described using its InChI representation: InChI=1S/C8H6N4S/c1-4-9-5-2-3-6-8(7(5)10-4)12-13-11-6/h2-3,11H,1H3
. The structure features a fused heterocyclic system that includes both nitrogen and sulfur atoms. The methyl group at position 7 enhances its lipophilicity and may influence its biological activity .
7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole is capable of undergoing various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used. For instance, it can react with ethyl 2-chloro-3-oxobutanoate to yield derivatives with diverse functionalities .
The mechanism of action for 7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets. Notably, it has been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis. This inhibition disrupts essential metabolic pathways within the bacteria, potentially leading to antimicrobial effects .
The physical and chemical properties of 7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole are critical for understanding its behavior in different environments.
These properties influence the compound's solubility and reactivity in various solvents and conditions.
7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole has several promising applications across different scientific fields:
These applications highlight the compound's versatility and importance in ongoing research efforts .
Fused benzothiadiazole systems constitute a structurally diverse class of heterocycles characterized by the annulation of benzene rings with [1,2,3]-thiadiazole units. These systems exhibit distinct topological categories based on fusion patterns and heteroatom positioning:
Table 1: Structural Taxonomy of Key Benzothiadiazole Fused Systems
Fusion Type | Representative Scaffold | Conjugation Pattern | Electronic Impact |
---|---|---|---|
Linear [4,5-e]-fusion | Imidazo[4,5-e][2,1,3]benzothiadiazole | Fully delocalized 10π-system | Narrow HOMO-LUMO gap (~2.5 eV) |
Angular [5,6]-fusion | Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazole | Partially disrupted | Anisotropic charge transport |
[1,2,3]Thiadiazolo | 2,1,3-Benzothiadiazole | S-N bond orthogonal to ring | Bidirectional electron affinity |
The chemistry of benzothiadiazoles originated in 1887 with Hofmann’s seminal synthesis of 2-substituted derivatives via condensation of o-phenylenediamine with thionyl chloride—a reaction producing sulfur dioxide and HCl as byproducts [8]. Key developmental milestones include:
Isomeric differentiation proved critical: 1,2,3-benzothiadiazole exhibits greater thermodynamic stability and electron affinity than its 1,2,5-isomer due to symmetrical N-S-N bond alignment, enabling applications in redox flow batteries and organic semiconductors [8].
Imidazo[4,5-e][2,1,3]benzothiadiazole hybrids represent a pharmacophoric synergy, merging the biological relevance of imidazole with the electronic versatility of benzothiadiazole:
Table 2: Functional Hybrid Systems Incorporating Imidazo-Benzothiadiazole Cores
Hybrid System | Primary Application Domain | Key Property | Reference |
---|---|---|---|
Benzo[d]imidazo[2,1-b]thiazole | Antitubercular agents | DprE1 enzyme inhibition (MIC = 1.6 µg/mL) | [10] |
Imidazo[4,5-g]benzothiazole | Anticancer scaffolds | EGFR inhibition (IC50 = 1.21 µM) | [3] |
Benzo[4,5]imidazo[1,2-d]thiadiazole | Apoptosis inducers | Caspase-3 activation in leukemia cells | [9] |
2,1,3-Benzothiadiazole-carbazole | Luminescent materials | High quantum yield (ΦF = 0.82) | [8] |
These hybrids exemplify "privileged structures" in medicinal chemistry, where small modifications (e.g., 7-sulfonamide vs. 7-methyl) pivot activity between antimicrobial, anticancer, and optoelectronic applications [5] [7] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4